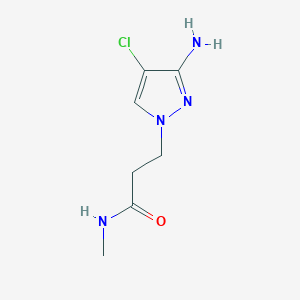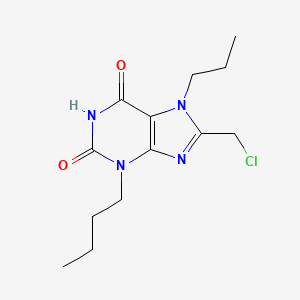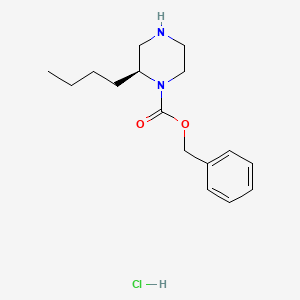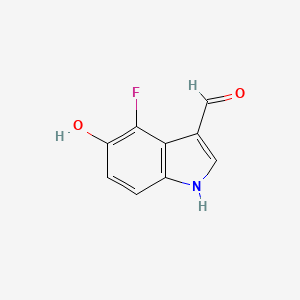![molecular formula C19H31N3O B15242450 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The benzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the butanamide backbone through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4-methylpyridinium-4-hydroxybenzolate
- 2-amino-2-methyl-1-propanol
- 2-amino-4,6-dichloropyrimidine
Uniqueness
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide is unique due to its specific structural features, such as the combination of a piperidine ring and a benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H31N3O |
|---|---|
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)21(3)14-17-11-7-8-12-22(17)13-16-9-5-4-6-10-16/h4-6,9-10,15,17-18H,7-8,11-14,20H2,1-3H3/t17-,18?/m0/s1 |
InChI-Schlüssel |
NGDOIPZWTZBHAN-ZENAZSQFSA-N |
Isomerische SMILES |
CC(C)C(C(=O)N(C)C[C@@H]1CCCCN1CC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)C(C(=O)N(C)CC1CCCCN1CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine](/img/structure/B15242396.png)





![(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242418.png)


![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
